molecular formula C11H11NO2S B8724449 Ethyl 3-methylthieno[3,2-c]pyridine-2-carboxylate

Ethyl 3-methylthieno[3,2-c]pyridine-2-carboxylate

Cat. No. B8724449
M. Wt: 221.28 g/mol
InChI Key: RMSMITYGUHBPSH-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

Thionyl chloride (100 mL) was added to 4-chloronicotinic acid (22.4 g), and the mixture was stirred with heating under reflux for 4 hr, and concentrated under reduced pressure. To a solution (300 mL) of the residue in methylene chloride were added N,O-dimethylhydroxylamine hydrochloride (13.8 g) and triethylamine (60 mL), and the mixture was stirred at room temperature for 5 hr. Water was added to the reaction mixture, and the reaction mixture was extracted with methylene chloride. The extract was dried over sodium sulfate, and concentrated under reduced pressure. To a solution (300 mL) of the residue in tetrahydrofuran was added a 3.0 M solution (54 mL) of methylmagnesium chloride in ether at −78° C. and the mixture was stirred under nitrogen atmosphere at room temperature for 10 hr. The reaction mixture was acidified with aqueous sodium carbonate solution to pH=9, and extracted with ethyl acetate. The extract was dried over sodium sulfate, and concentrated under reduced pressure to give a colorless oil. To a mixture of the obtained oil, ethyl mercaptoacetate (21 mL) and anhydrous N,N-dimethylformamide (200 mL) was added sodium hydride (60%, oily, 7.34 g) at 5° C. over 30 min, and the mixture was stirred at 5° C. for 20 min then at room temperature for 18 hr. Water was added to quench the reaction, and the reaction mixture was extracted with ethyl acetate. The extract was dried over sodium sulfate, and concentrated under reduced pressure. The obtained solid was recrystallized from petroleum ether/ethyl acetate to give the title object compound (5.45 g, 17%) as a white solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
7.34 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
17%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.Cl[C:6]1[C:11]([C:12](O)=O)=[CH:10][N:9]=[CH:8][CH:7]=1.[SH:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].[H-].[Na+].[CH3:24]N(C)C=O>O>[CH3:24][C:12]1[C:11]2[CH:10]=[N:9][CH:8]=[CH:7][C:6]=2[S:15][C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
22.4 g
Type
reactant
Smiles
ClC1=CC=NC=C1C(=O)O
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
7.34 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hr
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution (300 mL) of the residue in methylene chloride were added N,O-dimethylhydroxylamine hydrochloride (13.8 g) and triethylamine (60 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hr
Duration
5 h
ADDITION
Type
ADDITION
Details
Water was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution (300 mL) of the residue in tetrahydrofuran was added a 3.0 M solution (54 mL) of methylmagnesium chloride in ether at −78° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred under nitrogen atmosphere at room temperature for 10 hr
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
STIRRING
Type
STIRRING
Details
the mixture was stirred at 5° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized from petroleum ether/ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(SC2=C1C=NC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.45 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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